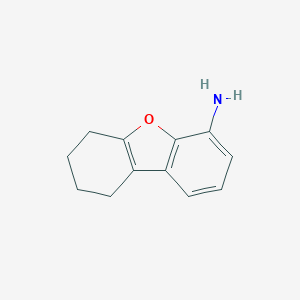

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine is a chemical compound that is part of the dihydrobenzofuran family. It is studied for its chemical and physical properties and its synthesis involves complex chemical reactions. The compound is related to other dihydrobenzofurans which have been analyzed for their potential in medicinal chemistry and other applications.

Synthesis Analysis

The synthesis of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine and related compounds involves various chemical reactions. One method includes the use of tetrahydrobenzodifuran functionalities as bioisosteres in hallucinogenic phenylalkylamines derivatives, which are evaluated for activity in various assays (Monte et al., 1996). Another method describes the preparation of similar compounds through acid-catalyzed [3,3]-sigmatropic rearrangement of O-aryloximes (Guzzo et al., 2003).

科学的研究の応用

Antitubercular and Antidiabetic Agents

- The synthesis and evaluation of cycloalkyl fused 2-aminopyrimidines, including derivatives of tetrahydro-dibenzofuran, have been explored for their potential as antitubercular and antidiabetic agents. Some compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis and showed promising inhibition of α-glucosidase and glycogen phosphorylase enzymes, suggesting a therapeutic potential for diabetic TB patients (Singh et al., 2011).

Nonlinear Optical Materials

- Novel materials derived from N,N-diphenyl-tetrahydro-dibenzofuran-ylamine have been synthesized for second-harmonic generation (SHG), a key process in nonlinear optics. These compounds exhibit SHG efficiency several times that of urea, making them potential candidates for applications in optical devices and materials science (Kawamata et al., 2003).

Synthesis of Fluorinated Derivatives

- A methodology for preparing fluorinated derivatives of tetrahydro-dibenzofuran via sigmatropic rearrangement has been developed. This work illustrates the versatility of tetrahydro-dibenzofuran derivatives in organic synthesis, especially for introducing fluorine atoms into complex molecules (Guzzo et al., 2003).

Antiviral Activity

- The synthesis of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, involving derivatives of dibenzofuran, demonstrates potential antiviral activities against Tobacco mosaic virus (TMV). This highlights the application of dibenzofuran derivatives in the development of new antiviral agents (Luo et al., 2012).

Antibacterial and Anti-inflammatory Agents

- New dibenzofurans isolated from Pilidiostigma glabrum showed potent antibacterial activity against several Gram-positive strains and inhibited the synthesis of nitric oxide and PGE2, indicating potential for wound healing applications (Shou et al., 2012).

Organic Light-Emitting Diodes (OLEDs)

- Derivatives of dibenzofuran, designed and synthesized for use in red phosphorescent OLEDs, have shown to significantly enhance the efficiency of these devices, demonstrating the material science applications of dibenzofuran derivatives (Liu et al., 2016).

特性

IUPAC Name |

6,7,8,9-tetrahydrodibenzofuran-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6H,1-2,4,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRHKNJJKUUMBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(O2)C(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390225 |

Source

|

| Record name | 6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine | |

CAS RN |

174187-07-6 |

Source

|

| Record name | 6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)

![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)